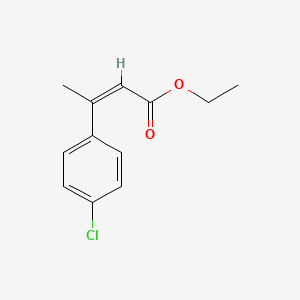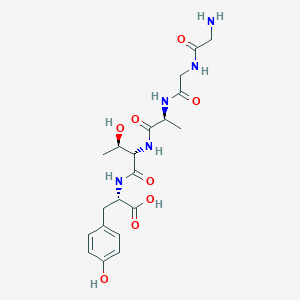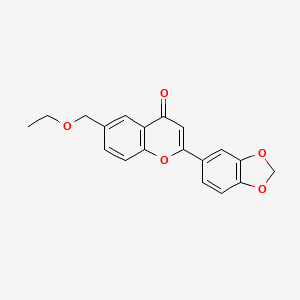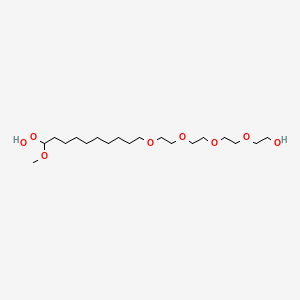
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a butenoic acid moiety with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-butenoic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethyl acetoacetate as the primary starting materials.
Condensation Reaction: The condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base (such as sodium ethoxide) forms the intermediate 3-(4-chlorophenyl)-2-butenoic acid.
Esterification: The intermediate is then esterified using ethanol in the presence of an acid catalyst (such as sulfuric acid) to produce the final product, this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Chlorophenyl)-2-butenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or alcohol derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(4-Chlorophenyl)-2-butenoic acid.
Reduction: 3-(4-Chlorophenyl)-2-butenal or 3-(4-Chlorophenyl)-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of chlorophenyl derivatives with biological targets.
Industry: The compound is used in the production of various chemical products, including polymers and other industrial chemicals.
Mécanisme D'action
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester is similar to other chlorophenyl derivatives, such as 3-(4-Chlorophenyl)propionic acid and 3-Buten-2-one, 4-(4-chlorophenyl)-. its unique structure, particularly the presence of the ethyl ester group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)propionic acid
3-Buten-2-one, 4-(4-chlorophenyl)-
4-Chlorobenzaldehyde
Ethyl acetoacetate
Propriétés
Formule moléculaire |
C12H13ClO2 |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
ethyl (Z)-3-(4-chlorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8- |
Clé InChI |
WMMPVJPERVUHJT-HJWRWDBZSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C)\C1=CC=C(C=C1)Cl |
SMILES canonique |
CCOC(=O)C=C(C)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
![2-({2-[(2-Oxopropyl)sulfanyl]ethyl}disulfanyl)ethane-1-sulfonic acid](/img/structure/B15167492.png)
![2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B15167498.png)
![2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B15167499.png)
![Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)-](/img/structure/B15167509.png)

![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)

![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)




